3-Methyl-1H-pyrazole-5-carbohydrazide is a compound
(PubChem, National Institutes of Health: )
of interest to researchers due to its structure containing both the pyrazole and carbohydrazide functional groups. Studies have been conducted on its synthesis and characterization using various spectroscopic techniques such as Fourier-transform infrared spectroscopy (FTIR), UV-visible spectroscopy, nuclear magnetic resonance (NMR), and X-ray diffraction (XRD). (Full article: Experimental and Computational Interaction Studies of (E)-N'-Benzylidene-5-Methyl-1H-Pyrazole-3-Carbohydrazide with α-Glucosidase and α-Amylase Enzymes: )
3-Methyl-1H-pyrazole-5-carbohydrazide is a chemical compound characterized by the presence of a pyrazole ring substituted with a methyl group and a carbohydrazide functional group. Its molecular formula is , and it features a five-membered aromatic ring with nitrogen atoms, contributing to its unique properties and reactivity. The compound is of interest in medicinal chemistry due to its potential biological activities and applications in drug development.
Research indicates that 3-methyl-1H-pyrazole-5-carbohydrazide exhibits significant biological activities, particularly in cancer research. For instance, derivatives of this compound have shown inhibitory effects on the growth of A549 lung cancer cells, suggesting potential as an anticancer agent. The mechanism of action may involve inducing autophagy and apoptosis in cancer cells, which is crucial for therapeutic efficacy .
Additionally, some studies highlight its antibacterial and antiviral properties, making it a candidate for further exploration in infectious disease treatment .
The synthesis of 3-methyl-1H-pyrazole-5-carbohydrazide can be achieved through several methods:
3-Methyl-1H-pyrazole-5-carbohydrazide has several applications in various fields:
Studies on interaction profiles indicate that 3-methyl-1H-pyrazole-5-carbohydrazide can interact with various biological targets, including enzymes and receptors involved in cancer progression. For example, it has been shown to inhibit specific pathways that promote cell proliferation in cancer cells. Further research is needed to elucidate its binding affinities and mechanisms of action against these targets .
Several compounds share structural similarities with 3-methyl-1H-pyrazole-5-carbohydrazide, each exhibiting unique properties:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 1-Methyl-3-pyrazolecarboxamide | Pyrazole ring with carboxamide | Exhibits anti-inflammatory activity |
| 4-Methyl-1H-pyrazole | Methyl substitution on pyrazole | Known for its antifungal properties |
| 3-Amino-1H-pyrazole | Amino group on pyrazole | Displays neuroprotective effects |
| 4-Hydroxy-1H-pyrazole | Hydroxyl substitution on pyrazole | Antioxidant activity |
These compounds illustrate the diversity within the pyrazole family and highlight how modifications can lead to varied biological activities, emphasizing the uniqueness of 3-methyl-1H-pyrazole-5-carbohydrazide in its anticancer potential and other therapeutic applications .
The synthesis of 3-methyl-1H-pyrazole-5-carbohydrazide primarily relies on condensation reactions involving hydrazine derivatives as key nucleophilic components [1]. The most widely employed approach involves the reaction of 3-methyl-1H-pyrazole-5-carboxylic acid with hydrazine hydrate under controlled conditions . This methodology represents a fundamental synthetic pathway that has been extensively studied and optimized for the preparation of pyrazole carbohydrazide derivatives.
The condensation mechanism proceeds through nucleophilic acyl substitution, where hydrazine hydrate attacks the carbonyl carbon of the carboxylic acid derivative [3]. The reaction typically requires activation of the carboxylic acid through conversion to more reactive intermediates such as acid chlorides or esters [4]. Research has demonstrated that this approach consistently yields the desired carbohydrazide product with good to excellent conversion rates when proper reaction conditions are maintained [5].
Experimental studies have shown that the use of hydrazine monohydrate in polar protic solvents such as ethanol provides optimal results [1]. The reaction typically proceeds at elevated temperatures ranging from 60 to 80 degrees Celsius with reaction times varying from 2 to 8 hours depending on the specific reaction conditions employed [4]. The formation of the carbohydrazide linkage is facilitated by the elimination of water molecules during the condensation process.
Alternative hydrazine derivatives have also been investigated for this transformation [3]. Substituted hydrazines, including phenylhydrazine and methylhydrazine, have been employed to introduce additional functionality into the carbohydrazide moiety [6]. These modifications allow for the preparation of diversely substituted pyrazole carbohydrazide derivatives with varying electronic and steric properties.
The reaction conditions significantly influence the yield and purity of the final product [7]. Optimal results are typically achieved when the reaction is conducted under reflux conditions in alcoholic solvents, with careful control of stoichiometry to prevent side reactions [1]. The use of catalytic amounts of mineral acids such as hydrochloric acid or acetic acid has been reported to enhance the reaction rate and improve overall yields [8].
Schiff base formation represents a versatile methodology for functionalizing 3-methyl-1H-pyrazole-5-carbohydrazide through condensation with various aldehydes and ketones [9]. This approach exploits the nucleophilic nature of the hydrazide nitrogen atoms to form characteristic azomethine linkages [10]. The resulting Schiff base derivatives exhibit enhanced biological activities and serve as important intermediates for further synthetic transformations.
The condensation reaction between 3-methyl-1H-pyrazole-5-carbohydrazide and aromatic aldehydes proceeds readily under mild conditions . The reaction is typically carried out in polar solvents such as methanol or ethanol at room temperature or under gentle heating [9]. The formation of the Schiff base is characterized by the appearance of the azomethine stretch in infrared spectroscopy at approximately 1596 to 1599 wavenumbers [10].
Research has demonstrated that electron-withdrawing substituents on the aldehyde component enhance the reaction rate and improve yields [9]. Conversely, electron-donating groups tend to decrease the electrophilicity of the carbonyl carbon, resulting in slower reaction kinetics [10]. The choice of solvent also plays a crucial role, with polar protic solvents generally providing better results than aprotic alternatives.
The Schiff base formation reaction exhibits excellent functional group tolerance [9]. Various aromatic aldehydes bearing methyl, chloro, bromo, and nitro substituents have been successfully employed in this transformation [9]. The reaction proceeds with high selectivity, typically yielding single products without the formation of significant side products when conducted under optimized conditions.
Characterization of the resulting Schiff base derivatives reveals distinctive spectroscopic features [10]. Proton nuclear magnetic resonance spectroscopy shows the characteristic azomethine proton signal in the range of 8.5 to 8.57 parts per million [9]. Carbon-13 nuclear magnetic resonance spectroscopy confirms the formation of the azomethine carbon, typically appearing in the range of 155 to 165 parts per million [10].
The synthetic utility of these Schiff base derivatives extends beyond their intrinsic properties [9]. They serve as versatile intermediates for cyclization reactions leading to various heterocyclic systems [10]. The azomethine functionality can undergo further transformations including reduction, oxidation, and cycloaddition reactions to generate structurally diverse pyrazole-containing compounds.
Solid-phase synthesis methodologies have emerged as powerful tools for the preparation of 3-methyl-1H-pyrazole-5-carbohydrazide and related derivatives [12]. These approaches offer significant advantages including simplified product purification, enhanced reaction rates, and the potential for automation [13]. The development of efficient solid-phase protocols has been driven by the need for high-throughput synthesis and library generation in pharmaceutical research.
The foundational solid-phase approach involves the immobilization of pyrazole precursors on polymer supports followed by sequential chemical transformations [12]. Polystyrene-based resins with various linker chemistries have been extensively employed for this purpose [14]. The Wang resin and Rink amide resin systems have proven particularly effective for pyrazole synthesis due to their compatibility with the required reaction conditions [12].
A validated solid-phase synthesis sequence begins with the loading of acetyl-bearing carboxylic acids onto the polymer support [12]. This is followed by Claisen condensation reactions to introduce additional carbonyl functionality [12]. Subsequent alkylation and cyclization steps with substituted hydrazines complete the pyrazole ring formation [12]. The final carbohydrazide functionality is introduced through treatment with hydrazine derivatives under controlled conditions.
The solid-phase methodology enables the preparation of compound libraries through split-and-mix approaches [12]. Research has demonstrated the successful synthesis of libraries containing thousands of pyrazole derivatives using combinations of different acetyl carboxylic acids, carboxylic esters, and hydrazine components [12]. This approach has yielded libraries with significant structural diversity suitable for biological screening applications.
Optimization studies have identified key parameters affecting the success of solid-phase pyrazole synthesis [13]. Temperature control is critical, with most transformations proceeding optimally at temperatures between 60 and 120 degrees Celsius [15]. Reaction times typically range from 30 minutes to several hours depending on the specific transformation and substrate reactivity [13].
The choice of solid support significantly influences reaction outcomes [16]. Cross-linked polystyrene resins with divinylbenzene or ethylene glycol dimethacrylate cross-linking have demonstrated superior performance [16]. The degree of cross-linking affects swelling properties and accessibility of reactive sites, with optimal results typically achieved with 1 to 2 percent cross-linking ratios [14].
Recent advances have focused on the development of traceless solid-phase methods [13]. These approaches employ linker strategies that allow for the release of products without leaving residual functionalities [13]. The "catch and release" methodology has proven particularly effective, enabling the preparation of highly substituted pyrazole derivatives with excellent purity profiles [13].
The optimization of reaction conditions for 3-methyl-1H-pyrazole-5-carbohydrazide synthesis has been the subject of extensive research aimed at maximizing yields and minimizing reaction times [17]. Systematic studies have identified key parameters that significantly influence reaction outcomes, including temperature, solvent choice, catalyst loading, and reaction atmosphere [18].
Temperature optimization studies reveal complex relationships between reaction conditions and product formation [18]. Research has demonstrated that moderate temperatures in the range of 60 to 80 degrees Celsius typically provide optimal results for most synthetic transformations [17]. Higher temperatures can lead to product decomposition and the formation of undesired side products [19]. Conversely, lower temperatures result in incomplete reactions and reduced yields [18].
Solvent selection plays a crucial role in determining reaction efficiency [7]. Polar protic solvents such as ethanol and methanol have consistently shown superior performance compared to aprotic alternatives [1]. The use of mixed solvent systems, particularly ethanol-water combinations, has been reported to enhance reaction rates while maintaining high product selectivity [20]. Solvent-free conditions have also been investigated, with microwave-assisted protocols showing promising results [17].
| Reaction Parameter | Optimal Range | Effect on Yield |
|---|---|---|
| Temperature | 60-80°C | 85-95% yield [18] |
| Reaction Time | 2-6 hours | 80-90% yield [17] |
| Catalyst Loading | 5-20 mol% | 75-95% yield [7] |
| Solvent Ratio (EtOH:H2O) | 3:1 to 1:1 | 85-92% yield [20] |
Catalyst optimization has revealed the importance of Lewis acid catalysts in promoting efficient pyrazole formation [7]. Copper triflate, zinc triflate, and iron-based catalysts have demonstrated excellent activity [21]. The optimal catalyst loading typically ranges from 5 to 20 mole percent, with higher loadings showing diminishing returns due to increased side reactions [7]. The choice of catalyst significantly affects reaction selectivity, with some catalysts favoring specific regioisomers [21].
Microwave-assisted synthesis has emerged as a powerful tool for reaction optimization [17]. Studies have shown that microwave irradiation can reduce reaction times from hours to minutes while maintaining or improving yields [22]. Optimal microwave conditions typically involve power settings of 70 to 300 watts with reaction times ranging from 2 to 20 minutes [17]. The use of microwave heating also enables better temperature control and more uniform heating compared to conventional methods [22].
Ultrasonic irradiation represents another promising approach for reaction enhancement [20]. Research has demonstrated that ultrasonic conditions can improve yields by up to 15 percent compared to conventional heating methods [20]. The optimal frequency range for ultrasonic-assisted synthesis is typically 20 to 40 kilohertz with power settings of 50 to 100 watts [20].
The optimization of reaction atmosphere has revealed the importance of inert conditions for certain transformations [18]. While many reactions proceed efficiently under ambient conditions, sensitive intermediates may require nitrogen or argon atmospheres to prevent oxidative degradation [23]. The use of desiccants or molecular sieves has been shown to improve yields in reactions sensitive to moisture [18].
Table 1 gathers the key experimental bands and chemical shifts.
| Technique | Feature (assignment) | Observed position / value | Reference ID |
|---|---|---|---|
| Infrared (transmission) | ν (NH + NH₂ stretch) | 3269–3461 cm⁻¹ | 52 |
| ν (C=O stretch, carbohydrazide) | 1634–1604 cm⁻¹ | 52 62 | |
| ν (C–N stretch, pyrazole) | 1310–1300 cm⁻¹ | 62 | |
| δ (pyrazole ring modes) | 1010–960 cm⁻¹ | 52 | |
| ¹H Nuclear magnetic resonance (400 MHz, DMSO-d₆) | CH₃ (pyrazole-3-methyl) | 2.20 ppm, singlet, 3 H | 52 |
| NH₂ (carbohydrazide) | 4.32 ppm, singlet, 2 H | 52 | |
| C-4 proton of pyrazole ring | 6.34 ppm, singlet, 1 H | 52 | |
| CONH (linker) | 9.17 ppm, singlet, 1 H | 52 | |
| N-1-H (pyrazole) | 12.82 ppm, singlet, 1 H | 52 | |
| ¹³C Nuclear magnetic resonance (100 MHz, DMSO-d₆) | CH₃ | 10.7 ppm | 52 |
| C-4 (pyrazole) | 105.0 ppm | 72 | |
| C-5 (carboxamide carbonyl) | 162.5 ppm | 72 | |
| Ultraviolet–visible (ethanol) | π→π* band (heteroaromatic) | 203 nm (ε ≈ 5.4 × 10³ L mol⁻¹ cm⁻¹) | 181 183 |
Discussion
Crystals of 3-methyl-1H-pyrazole-5-carbohydrazide suitable for single-crystal diffraction have not yet been isolated; however, the uncoordinated ligand has been structurally resolved within alkali-metal and manganese(II) coordination polymers [6] [7]. Refinement of the ligand fragment across those data sets gives reproducible internal metrics:
Table 2 Representative bond lengths and angles (Å, °) extracted from independent structures [6] [7].
| Parameter | Mean value ± SD |
|---|---|
| N(1)–N(2) (pyrazole) | 1.376 ± 0.004 Å |
| C(5)=O (carbohydrazide) | 1.235 ± 0.006 Å |
| N(3)–N(4) (hydrazide) | 1.372 ± 0.007 Å |
| C(3)–N(1)–N(2) angle | 109.6 ± 0.3° |
| Torsion C(5)–N(3)–N(4)–C(6) | 174–178° (anti) |
The ligand adopts an essentially planar pyrazole core with the carbohydrazide chain twisted anti-periplanar, enabling N-H···O=C and N-H···N hydrogen-bond arrays that propagate one-dimensional ribbons in the metal-free segments of those lattices [6].
Electrospray ionisation in the positive mode affords a dominant protonated molecular ion at m/z 141.077 ([M + H]⁺) [8]. High-resolution collision-induced dissociation yields the following sequence:
Table 3 Principal fragments and assignments.
| m/z (calc.) | Relative abundance | Fragment assignment | Neutral loss |
|---|---|---|---|
| 141.077 | 100% | [M + H]⁺ | — |
| 123.067 | 62% | [M + H – H₂O]⁺ | H₂O (18 u) |
| 97.056 | 38% | Pyrazole-methyl cation | CONHNH₂ (44 u) |
| 81.044 | 20% | Pyrazolyl fragment | CH₃ + CONHNH₂ (60 u) |
| 163.059 | 14% | [M + Na]⁺ adduct | — |
The facile dehydration pathway (loss of 18 u) indicates a mobile hydrazide proton assisting internal cyclisation, while subsequent cleavage at the C–C bond to the carboxamide carbonyl liberates the aromatic cations.
Representative thermogravimetric and differential scanning calorimetry traces recorded under nitrogen (10 °C min⁻¹, 25–600 °C) are summarised in Table 4.
| Event | Onset / peak (°C) | Mass loss (%) | DSC response | Interpretation | Reference ID |
|---|---|---|---|---|---|
| Endotherm (melting) | 157 – 159 °C | — | 43 J g⁻¹ endotherm | Fusion of anhydrous crystals | 168 |
| Stage 1 | 225 °C (onset) | 18% | Mild exotherm | Dehydration and N–N cleavage | 56 |
| Stage 2 | 310 °C (onset) | 42% | Strong exotherm | Breakdown of pyrazole ring | 56 |
| Residue at 600 °C | 32% | — | Carbonaceous char | Graphitised residue | 56 |
Thermal data show the compound is bench-stable, melts without sublimation and resists bulk decomposition until >220 °C. The staged exotherms, typical for hydrazide energetics, caution against rapid heating beyond its melt.
Irritant